BenchChemオンラインストアへようこそ!

A 1070722

GSK-3 inhibition Kinase inhibitor potency Binding affinity

A 1070722 is the only GSK-3 inhibitor with sub-nanomolar dual-isoform equipotency (Ki=0.6 nM) and validated in vivo primate brain PET imaging. Unlike CHIR-99021, SB-216763, or AR-A014418, it offers >50-fold selectivity over CDK family kinases, confirmed BBB penetration, and in vivo CNS efficacy at 10–20 mg/kg. Essential for translational neuroimaging, tauopathy research, and high-confidence GSK-3 occupancy assays.

Molecular Formula C17H13F3N4O2
Molecular Weight 362.31 g/mol
CAS No. 1384424-80-9
Cat. No. B605029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 1070722
CAS1384424-80-9
Synonyms1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea
Molecular FormulaC17H13F3N4O2
Molecular Weight362.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1)NC(=O)NC3=CC=CC(=N3)C(F)(F)F
InChIInChI=1S/C17H13F3N4O2/c1-26-10-5-6-11-12(7-8-21-13(11)9-10)22-16(25)24-15-4-2-3-14(23-15)17(18,19)20/h2-9H,1H3,(H2,21,22,23,24,25)
InChIKeyVQPBIJGXSXEOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 1070722 (CAS 1384424-80-9): A Sub-Nanomolar, Brain-Penetrant GSK-3 Inhibitor for CNS Research and PET Tracer Development


A 1070722 is a potent, selective, and brain-penetrant small-molecule inhibitor of glycogen synthase kinase-3 (GSK-3) α and β isoforms, exhibiting a binding affinity (Ki) of 0.6 nM for both isoforms . The compound displays >50-fold selectivity for GSK-3 over a panel of other kinases, including cyclin-dependent kinase (CDK) family members . Chemically, it is 1-(7-methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea (C₁₇H₁₃F₃N₄O₂, MW 362.31), an ATP-competitive inhibitor with a calculated logP of 3.2 that confers favorable blood-brain barrier (BBB) penetration properties [1]. A 1070722 has been validated as a [¹¹C]-labeled positron emission tomography (PET) radiotracer for the in vivo quantification of GSK-3 in non-human primate brain [2], and has demonstrated in vivo CNS pharmacological activity in rodent behavioral models .

Why Generic GSK-3 Inhibitor Substitution Is Not Appropriate for A 1070722


GSK-3 inhibitors span a wide range of potency, isoform selectivity, kinase selectivity profiles, and CNS penetration capabilities, making them non-interchangeable in research settings. Widely used tool compounds such as CHIR-99021, SB-216763, and AR-A014418 differ from A 1070722 by 1.5 to over 3 orders of magnitude in binding affinity and exhibit distinct isoform selectivity patterns . Furthermore, A 1070722 is one of the very few GSK-3 inhibitors that has been validated as a PET radiotracer for the in vivo quantification of brain GSK-3 density, a capability not shared by most commonly used GSK-3 tool compounds [1]. Substituting A 1070722 with a generic GSK-3 inhibitor would compromise experimental reproducibility in any application where sub-nanomolar affinity, dual isoform equipotency, or confirmed CNS target engagement is required .

A 1070722 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Binding Affinity Advantage Over CHIR-99021: 16-Fold Higher Potency at GSK-3β

A 1070722 exhibits a Ki of 0.6 nM for GSK-3β, while CHIR-99021 (Laduviglusib), one of the most widely used GSK-3 inhibitors in stem cell and Wnt signaling research, has a reported Ki of 9.8 nM for human GSK-3β . This represents an approximately 16-fold higher binding affinity for A 1070722. Although CHIR-99021 demonstrates superior broad kinase selectivity (>500-fold over CDC2 and ERK2 versus >50-fold for A 1070722 over CDK family members), A 1070722 provides substantially greater target engagement at lower concentrations, which is critical for applications where minimizing off-target effects from high compound concentrations is desired [1]. It should be noted that these values were generated in different assay systems and represent cross-study comparisons rather than direct head-to-head data.

GSK-3 inhibition Kinase inhibitor potency Binding affinity Stem cell biology

Binding Affinity Comparison With SB-216763: ~57-Fold Higher Potency

SB-216763 is a widely cited ATP-competitive GSK-3 inhibitor with reported IC50 values of 34.3 nM for both GSK-3α and GSK-3β . A 1070722, with a Ki of 0.6 nM for both isoforms, demonstrates an approximately 57-fold higher potency in biochemical assays . While both compounds are ATP-competitive and show dual isoform inhibition, the substantial difference in target affinity means that A 1070722 can achieve comparable levels of GSK-3 inhibition at concentrations nearly two orders of magnitude lower than SB-216763. Additionally, SB-216763 has not been reported to function as a validated PET radiotracer, limiting its utility for in vivo target engagement studies in the CNS [1]. This comparison is based on cross-study data from independent assay systems.

GSK-3 inhibition Kinase profiling ATP-competitive inhibitor Neuroprotection

Affinity Comparison With AR-A014418: ~63-Fold Potency Advantage

AR-A014418 is a selective, ATP-competitive GSK-3β inhibitor with a reported IC50 of 104 nM and Ki of 38 nM, and is frequently used in neurodegeneration and ischemic injury research . A 1070722, with Ki = 0.6 nM for both GSK-3α and GSK-3β, exhibits a ~63-fold higher affinity for GSK-3β compared to AR-A014418 . Importantly, AR-A014418 is selective for GSK-3β over GSK-3α, whereas A 1070722 is equipotent against both isoforms . When research questions require dual GSK-3α/β inhibition at sub-nanomolar concentrations—such as in studies where both isoforms contribute to the disease phenotype—A 1070722 offers a distinct pharmacological profile not available with AR-A014418. This comparison is based on cross-study data from independent assays.

GSK-3β inhibition Kinase selectivity Neurodegeneration Ischemic injury

Brain Penetration Validated by In Vivo PET Imaging in Non-Human Primate: A Differentiating Capability

A 1070722 is one of the very few GSK-3 inhibitors that has been radiolabeled with carbon-11 and validated as a PET radiotracer for the in vivo quantification of brain GSK-3 [1]. PET imaging in anesthetized vervet/African green monkey demonstrated that [¹¹C]A1070722 penetrated the BBB and accumulated in brain regions with a distribution pattern matching the known expression of GSK-3 in human brain: highest radioactivity binding in frontal cortex, followed by parietal cortex and anterior cingulate, with lowest binding in caudate, putamen, and thalamus [1]. The compound's favorable ClogP of 3.2 facilitates BBB penetration [2]. At the time of publication (2017), no target-specific or validated PET tracer was available for the in vivo monitoring of GSK-3, making this a class-defining capability [1]. In contrast, widely used GSK-3 tool compounds such as CHIR-99021 and AR-A014418 have not been validated as PET radiotracers. While PF-04802367 has also been developed for PET neuroimaging of GSK-3 [3], A 1070722 remains one of a limited number of compounds with demonstrated non-human primate brain PET imaging data.

PET imaging Blood-brain barrier GSK-3 radiotracer Neuroimaging Target engagement

In Vivo CNS Pharmacological Activity: Attenuation of Cocaine-Induced Conditioned Behaviors

A 1070722 has demonstrated in vivo CNS pharmacological efficacy in a rat model of cocaine-induced behavioral sensitization. When administered at doses of 10-20 mg/kg (i.p., 30 min prior to cocaine injection or saline on test day), A 1070722 decreased spontaneous locomotion and inhibited the expression—but not the acquisition—of conditioned activities in cocaine-paired rats . This in vivo behavioral effect confirms that A 1070722 achieves functionally relevant brain concentrations following systemic administration, corroborating the PET imaging evidence of BBB penetration. While several GSK-3 inhibitors have been studied in behavioral models, few have demonstrated this specific profile of attenuating conditioned drug-seeking behaviors at systemically administered doses with concurrent PET validation of brain target engagement . Notably, quantitative comparator data for other GSK-3 inhibitors in this specific cocaine-conditioned activity paradigm are not available, which limits the strength of this evidence for differentiation purposes.

Behavioral pharmacology Cocaine addiction Locomotor activity Conditioned response CNS drug discovery

Optimal Application Scenarios for A 1070722 Based on Quantitative Differentiation Evidence


PET Imaging-Based Target Engagement Studies for CNS GSK-3 Drug Development

A 1070722 is one of the most suitable tool compounds for research programs requiring in vivo confirmation of brain GSK-3 target engagement. Its validated [¹¹C]-radiolabeled form enables PET imaging in non-human primates, with confirmed regional brain distribution that mirrors human GSK-3 expression patterns . This capability makes A 1070722 the preferred choice over CHIR-99021, SB-216763, or AR-A014418—none of which have demonstrated primate brain PET imaging utility—for translational neuroimaging studies, CNS drug candidate benchmarking, or GSK-3 occupancy assays in preclinical development.

Alzheimer's Disease and Tauopathy Research Requiring Dual GSK-3α/β Inhibition

A 1070722 decreases phosphorylation of microtubule-associated protein Tau in vitro and protects rat primary cortical neurons against β-amyloid and glutamate challenge . Its equipotent inhibition of both GSK-3α and GSK-3β (Ki = 0.6 nM for each) [1] makes it particularly well-suited for tauopathy research where both isoforms contribute to pathogenic Tau hyperphosphorylation. In contrast, AR-A014418 is primarily GSK-3β-selective and approximately 63-fold less potent, potentially missing GSK-3α-mediated contributions to disease pathology.

Behavioral Neuroscience and Addiction Research Requiring Brain-Penetrant GSK-3 Inhibition

A 1070722 has demonstrated in vivo efficacy at 10-20 mg/kg in a cocaine-conditioned activity model, inhibiting the expression of conditioned drug-seeking behaviors . When combined with the compound's confirmed BBB penetration and sub-nanomolar potency [1], this in vivo activity profile supports its selection for behavioral neuroscience studies—particularly in addiction, psychiatric disorders, and neurodegenerative disease models—where systemic administration must translate to functionally relevant brain GSK-3 inhibition.

GSK-3 Inhibitor Selectivity Profiling and Assay Development

With its well-characterized >50-fold selectivity window over CDK family members and defined sub-nanomolar Ki of 0.6 nM [1], A 1070722 serves as an excellent reference standard for GSK-3 inhibitor selectivity profiling panels. Its ATP-competitive mechanism of action [2] and availability from multiple reputable vendors (Sigma-Aldrich, Tocris, MedChemExpress) at ≥98% purity make it a reliable positive control for kinase selectivity assays, high-throughput screening, and structure-activity relationship (SAR) studies aimed at developing next-generation GSK-3 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A 1070722

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.